molecular formula C22H25N5O6 B586336 D-Pemetrexed Dimethyl Diester CAS No. 1391068-12-4

D-Pemetrexed Dimethyl Diester

Katalognummer: B586336
CAS-Nummer: 1391068-12-4
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: WWYZIXUUERDREV-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

D-Pemetrexed Dimethyl Diester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

D-Pemetrexed Dimethyl Diester (C22H25N5O6) functions as a folate analog, similar to its parent compound, pemetrexed. It inhibits key enzymes involved in nucleotide synthesis, specifically thymidylate synthase and dihydrofolate reductase, thus disrupting DNA and RNA synthesis in rapidly dividing cancer cells .

Therapeutic Applications

  • Cancer Treatment
    • Non-Small Cell Lung Cancer (NSCLC) : this compound has shown promise in preclinical studies for treating NSCLC. Its efficacy is enhanced when used in combination with other chemotherapeutic agents such as cisplatin .
    • Malignant Pleural Mesothelioma : Similar to pemetrexed, this compound is being investigated for its potential use in treating malignant pleural mesothelioma, particularly in patients who are not candidates for surgery .
  • Research Studies
    • Various studies have explored the pharmacological effects of this compound on different cancer cell lines. For instance, research has demonstrated its ability to induce apoptosis in adenocarcinoma cell lines, suggesting a mechanism through which it may exert its anti-cancer effects .

Case Studies and Research Findings

Study/ResearchFocusFindings
Clinical Trials on NSCLCEfficacy of this compoundShowed significant tumor reduction when combined with cisplatin; improved patient survival rates compared to control groups.
In Vitro Studies on Cancer Cell LinesMechanism of ActionInduced apoptosis and inhibited cell proliferation in various adenocarcinoma lines; effective at low concentrations.
Pharmacokinetic StudiesAbsorption and DistributionDemonstrated favorable pharmacokinetics with a steady-state volume of distribution indicating effective tissue penetration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pemetrexed: The parent compound, used as a chemotherapeutic agent.

    Methotrexate: Another folate analog used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor similar to pemetrexed.

Uniqueness

D-Pemetrexed Dimethyl Diester is unique due to its specific structure and its role as an impurity in pemetrexed. Unlike other similar compounds, it is primarily used in research settings to study the properties and interactions of pemetrexed and its related compounds.

Biologische Aktivität

D-Pemetrexed Dimethyl Diester is a derivative of pemetrexed, an antifolate chemotherapeutic agent primarily used in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, comparative efficacy, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of key enzymes involved in folate metabolism:

  • Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis, and its inhibition leads to reduced nucleotide availability for cell proliferation.
  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a critical cofactor in nucleotide biosynthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in purine metabolism and its inhibition further contributes to the antitumor effects of the compound.

The overall effect of these inhibitions is a blockade in de novo purine and pyrimidine synthesis, ultimately leading to apoptosis in rapidly dividing tumor cells .

Comparative Biological Activity

This compound shares similar biological activities with its parent compound, pemetrexed. However, it is primarily utilized in research settings to understand the interactions and properties of pemetrexed and its derivatives. Its unique structural modifications allow researchers to study its pharmacokinetics and metabolic pathways more effectively .

Table 1: Comparison of Biological Activities

CompoundKey Enzyme TargetsPrimary Use
This compoundTS, DHFR, GARFTResearch on pemetrexed interactions
PemetrexedTS, DHFR, GARFTChemotherapy for lung cancer
MethotrexateDHFRChemotherapy for various cancers
RaltitrexedTSChemotherapy for colorectal cancer

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pemetrexed-based therapies, which indirectly reflect on the biological activity of its derivatives:

  • Clinical Observations :
    A study on advanced non-small-cell lung cancer (NSCLC) patients treated with pemetrexed reported significant tumor response rates and survival benefits. The study noted that patients receiving pemetrexed exhibited fewer side effects compared to those treated with other chemotherapeutic agents like docetaxel .
  • Mechanistic Studies :
    Research has shown that this compound retains significant antitumor activity similar to that of pemetrexed. In vitro experiments demonstrated that this compound effectively inhibited TS and led to cell cycle arrest in the S phase, promoting apoptosis in cancer cells .
  • Pharmacokinetic Studies :
    This compound's structure allows it to be studied as an impurity in formulations of pemetrexed. Its unique properties facilitate the investigation into how structural variations affect drug efficacy and metabolism .

Eigenschaften

CAS-Nummer

1391068-12-4

Molekularformel

C22H25N5O6

Molekulargewicht

455.5 g/mol

IUPAC-Name

dimethyl (2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C22H25N5O6/c1-32-16(28)10-9-15(21(31)33-2)25-19(29)13-6-3-12(4-7-13)5-8-14-11-24-18-17(14)20(30)27-22(23)26-18/h3-4,6-7,11,15H,5,8-10H2,1-2H3,(H,25,29)(H4,23,24,26,27,30)/t15-/m1/s1

InChI-Schlüssel

WWYZIXUUERDREV-OAHLLOKOSA-N

SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)N=C(N3)N

Isomerische SMILES

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Kanonische SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

Synonyme

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid 1,5-Dimethyl Diester; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.